Propionaldehyde-2,2,3,3,3-d5 is a deuterated form of propionaldehyde, an organic compound with the molecular formula . The presence of five deuterium atoms in its structure makes it a valuable isotopic label for various scientific studies. Propionaldehyde itself is a colorless, flammable liquid with a pungent odor, primarily used as a chemical intermediate in industrial applications. Its unique properties arise from the terminal carbonyl group, which contributes to its reactivity and utility in organic synthesis .
One of the primary applications of Propionaldehyde-2,2,3,3,3-d5 lies in its use as an isotope tracer . By incorporating deuterium atoms into specific positions of a molecule, scientists can track its fate and behavior within a complex system. This technique is particularly valuable in metabolism studies, where researchers can monitor the uptake, transformation, and breakdown of propionaldehyde by biological systems.
For example, Propionaldehyde-2,2,3,3,3-d5 can be used to investigate the metabolic pathways of propionate, a three-carbon fatty acid found in food and produced by gut bacteria. By analyzing the distribution of deuterium atoms in metabolites derived from propionaldehyde-d5, scientists can gain insights into the specific enzymes and pathways involved in its metabolism .
Propionaldehyde-2,2,3,3,3-d5 also finds applications in mass spectrometry (MS) . Due to the different masses of hydrogen and deuterium, Propionaldehyde-d5 exhibits a distinct mass shift compared to the unlabeled propionaldehyde in MS analysis. This allows for improved separation and identification of the compound, especially when present in complex mixtures with other molecules.
Furthermore, the specific position of deuterium substitution in Propionaldehyde-2,2,3,3,3-d5 can provide structural information about the molecule. By analyzing the fragmentation patterns observed in MS, scientists can gain insights into the arrangement of atoms within the molecule .
The use of deuterium in Propionaldehyde-2,2,3,3,3-d5 offers several advantages compared to using fully-deuterated molecules.
While specific biological data on propionaldehyde-2,2,3,3,3-d5 is limited, propionaldehyde itself has been shown to exhibit cytotoxicity and can act as an irritant. Its derivatives are often explored for their potential roles in biological systems. The isotopic labeling with deuterium enhances its utility in metabolic studies and pharmacokinetics by allowing researchers to trace its distribution and transformation within biological systems .
The synthesis of propionaldehyde-2,2,3,3,3-d5 can be achieved through several methods:
These synthesis routes ensure that the resulting compound retains its isotopic labeling for further applications .
Propionaldehyde-2,2,3,3,3-d5 serves several important functions:
Several compounds share structural similarities with propionaldehyde-2,2,3,3,3-d5. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Propanal | C₃H₆O | Non-deuterated form; widely used as an industrial solvent. |
Acetaldehyde | C₂H₄O | Smaller aldehyde; important precursor in organic synthesis. |
Butanal | C₄H₈O | Larger aldehyde; used in flavoring and fragrances. |
Isobutyraldehyde | C₄H₈O | Branched structure; utilized in organic synthesis. |
The uniqueness of propionaldehyde-2,2,3,3,3-d5 lies in its isotopic labeling with deuterium atoms. This feature not only enhances its utility in research but also allows for precise tracking in complex biochemical systems .
Propionaldehyde-2,2,3,3,3-d5 exhibits distinctive physical and chemical characteristics that distinguish it from its non-deuterated analog. The compound maintains a linear aldehyde structure with the molecular formula C3HD5O, where five hydrogen atoms have been replaced with deuterium isotopes. The systematic International Union of Pure and Applied Chemistry name for this compound is propanal-2,2,3,3,3-d5, reflecting the specific positioning of deuterium substitutions. The compound presents as a liquid at room temperature with a boiling point range of 46-50 degrees Celsius and a density of 0.873 grams per milliliter at 25 degrees Celsius. The mass shift of plus 5 atomic mass units compared to the non-deuterated compound enables precise mass spectrometric differentiation in analytical applications.
The Simplified Molecular Input Line Entry System representation for propionaldehyde-2,2,3,3,3-d5 is O=CC([2H])([2H])C([2H])([2H])[2H], clearly indicating the deuterium positioning. The International Chemical Identifier string InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3,2D2 provides a standardized chemical structure representation that accounts for the isotopic substitutions. These structural modifications result in altered vibrational frequencies and nuclear magnetic resonance chemical shifts, making the compound particularly valuable for analytical applications requiring isotopic internal standards.
Commercial preparations of propionaldehyde-2,2,3,3,3-d5 typically achieve isotopic enrichment levels of 98 atom percent deuterium with chemical purity specifications of 96-98 percent. The isotopic distribution analysis reveals that high-quality preparations contain predominantly the fully deuterated species with minimal amounts of partially deuterated variants. Storage requirements for maintaining compound integrity specify refrigeration at 2-8 degrees Celsius for optimal stability. The compound demonstrates stability under recommended storage conditions for extended periods, though re-analysis for chemical purity is recommended after three years of storage.
Quality control parameters for commercial preparations include mass spectrometric verification of isotopic incorporation and nuclear magnetic resonance spectroscopy confirmation of deuterium positioning. The European Community number 686-081-9 provides additional regulatory identification for this specialized analytical standard. These stringent quality specifications ensure reproducible analytical performance in quantitative applications where precise isotopic ratios are critical for accurate measurements.
Propionaldehyde-2,2,3,3,3-d5 represents a deuterium-labeled derivative of propionaldehyde, systematically named as 2,2,3,3,3-pentadeuteriopropanal according to International Union of Pure and Applied Chemistry nomenclature conventions [1] [15]. The compound follows standard aldehyde naming protocols where the parent chain contains the carbonyl functional group, with the suffix "-al" indicating the aldehyde functionality [13]. The deuterium substitution is specifically denoted in the nomenclature through the positional numbering system, indicating that five hydrogen atoms at positions 2 and 3 of the propyl chain have been replaced with deuterium isotopes [1] [2].
The systematic name 2,2,3,3,3-pentadeuteriopropanal clearly delineates the isotopic composition, where "pentadeuterio" indicates five deuterium atoms, and the positional numbers specify their exact locations within the molecular structure [15]. This nomenclature follows established conventions for isotopically labeled compounds, ensuring precise identification of the deuterium substitution pattern [17].
The compound is officially registered under Chemical Abstracts Service Registry Number 198710-93-9, establishing its unique identity in chemical databases worldwide [1] [2] [18]. The European Community has assigned the number 686-081-9 for regulatory purposes within the European Union framework [1] [26]. Additional registry identifiers include the MDL number MFCD06658585, which serves as a molecular design limited database identifier [18] [25].
Database entries across multiple platforms confirm the compound's registration status, with PubChem Compound Identifier 56845944 and ChemSpider Identification Number 24533320 providing comprehensive chemical information access [1] [15]. The compound maintains consistent registry information across international chemical databases, facilitating global research and commercial applications [4] [20].
Several alternative naming conventions exist for this deuterated compound, reflecting different nomenclature approaches and regional preferences [2] [9]. The simplified designation Propanal-d5 is commonly employed in scientific literature, where the "d5" notation indicates five deuterium substitutions without specifying positional information [3] [14]. Commercial suppliers frequently use the descriptive name Propionic Aldehyde-d5, maintaining connection to the parent compound while indicating deuterium labeling [2] [9].
Additional synonyms include Propaldehyde-d5, reflecting abbreviated naming conventions commonly used in chemical commerce [2] [15]. These alternative names facilitate communication across different scientific disciplines while maintaining chemical accuracy and regulatory compliance [9] [22].
The molecular formula C3HD5O accurately represents the atomic composition, explicitly showing the replacement of hydrogen atoms with deuterium isotopes [1] [15] [20]. The linear structural formula CD3CD2CHO provides a clear representation of the deuterium positioning within the molecular framework [2] [14] [18]. This notation system effectively communicates the specific isotopic substitution pattern, essential for understanding the compound's analytical and research applications.
The International Chemical Identifier representation 1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3,2D2 provides comprehensive structural information including isotopic labeling details [14] [18]. The corresponding International Chemical Identifier Key NBBJYMSMWIIQGU-ZBJDZAJPSA-N serves as a unique molecular identifier for database searches and chemical informatics applications [14] [18] [22].
Attribute | Value |
---|---|
Chemical Name | Propionaldehyde-2,2,3,3,3-d5 [1] |
International Union of Pure and Applied Chemistry Name | 2,2,3,3,3-pentadeuteriopropanal [1] [15] |
Alternative Names | Propanal-d5; Propionic Aldehyde-d5; Propaldehyde-d5 [2] [9] |
Chemical Abstracts Service Registry Number | 198710-93-9 [1] [2] [18] |
European Community Number | 686-081-9 [1] [26] |
Molecular Design Limited Number | MFCD06658585 [18] [25] |
PubChem Compound Identifier | 56845944 [1] [15] |
ChemSpider Identification Number | 24533320 [15] |
Molecular Formula | C3HD5O [1] [15] [20] |
Linear Formula | CD3CD2CHO [2] [14] [18] |
Molecular Weight | 63.11 g/mol [1] [2] [14] |
The Simplified Molecular Input Line Entry System notation [2H]C([2H])([2H])C([2H])([2H])C=O provides a machine-readable representation of the molecular structure, explicitly indicating deuterium atoms through the [2H] designation [14] [18] [19]. This notation system enables computational chemistry applications and database searches while maintaining structural accuracy.
The compound exhibits a molecular weight of 63.11 grams per mole, representing an increase of 5.03 mass units compared to the unlabeled propionaldehyde precursor [1] [2] [14]. This mass difference, designated as M+5, is characteristic of the five deuterium substitutions and serves as a distinctive analytical signature for mass spectrometric identification [3] [14].
Parameter | Propionaldehyde (unlabeled) | Propionaldehyde-2,2,3,3,3-d5 |
---|---|---|
Chemical Abstracts Service Number | 123-38-6 [23] [27] | 198710-93-9 [1] [2] |
Molecular Weight (g/mol) | 58.08 [23] [27] | 63.11 [1] [2] [14] |
Mass Difference | Reference | +5.03 mass units [3] [14] |
International Chemical Identifier Key | NBBJYMSMWIIQGU-UHFFFAOYSA-N [27] | NBBJYMSMWIIQGU-ZBJDZAJPSA-N [14] [18] |
The deuterium labeling pattern in Propionaldehyde-2,2,3,3,3-d5 demonstrates complete substitution at the methyl and methylene positions, while preserving the aldehyde hydrogen for functional group reactivity [2] [14]. The isotopic enrichment typically achieves 98 atom percent deuterium, indicating high purity deuterium incorporation at the labeled positions [2] [3] [4]. This enrichment level represents the standard for analytical and research applications requiring precise isotopic composition [31] [32].